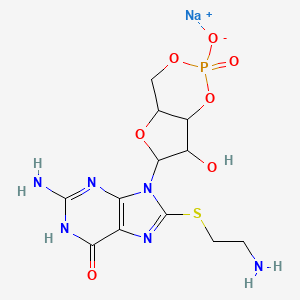
D-Glucaro-delta-lactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
D-Glucaro-delta-lactam can be synthesized through several methods. One common approach involves the oxidation of D-glucaric acid, followed by cyclization to form the lactam ring. The reaction typically requires an oxidizing agent such as potassium permanganate or nitric acid under controlled conditions to ensure the formation of the desired lactam structure .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are used to convert glucose or glucaric acid into the lactam form. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .
化学反応の分析
Types of Reactions
D-Glucaro-delta-lactam undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxy and keto derivatives, which can be further utilized in different chemical and biological applications .
科学的研究の応用
Chemistry
In chemistry, D-Glucaro-delta-lactam is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is studied for its enzyme inhibition properties. It is known to inhibit beta-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates.
Medicine
Medically, this compound has shown potential as an anti-carcinogenic agent. Its ability to inhibit beta-glucuronidase makes it a candidate for cancer prevention and treatment studies.
Industry
Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
作用機序
D-Glucaro-delta-lactam exerts its effects primarily through the inhibition of beta-glucuronidase. This enzyme is involved in the breakdown of complex carbohydrates and the metabolism of certain drugs. By inhibiting this enzyme, this compound can prevent the formation of carcinogenic compounds and enhance the efficacy of certain medications.
類似化合物との比較
Similar Compounds
D-Glucaric Acid: A precursor to D-Glucaro-delta-lactam, known for its detoxifying properties.
D-Saccharic Acid 1,4-Lactone: Another lactone derivative with similar enzyme inhibition properties.
Uniqueness
This compound is unique due to its specific lactam structure, which provides distinct chemical and biological properties. Its ability to inhibit beta-glucuronidase more effectively than other similar compounds makes it particularly valuable in scientific research and potential therapeutic applications .
特性
分子式 |
C6H9NO6 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO6/c8-2-1(6(12)13)7-5(11)4(10)3(2)9/h1-4,8-10H,(H,7,11)(H,12,13) |
InChIキー |
YEWOHTVJCCDCCS-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(NC(=O)C1O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
